Sodium diacetate (Acetic acid, sodium salt (2:1)) is a widely used food additive recognized as a safe (GRAS) substance by the U.S. Food and Drug Administration (FDA). It is a white, hygroscopic powder with a slightly acetic odor. It is often used for its antimicrobial properties, especially against molds and bacteria, in various food applications such as baked goods, processed meats, and sauces. [] []
Sodium acetate is classified as an organic salt derived from acetic acid. It is hygroscopic and highly soluble in water. The compound can be found in both anhydrous forms and as a trihydrate () . Sodium acetate is produced naturally during the fermentation of certain foods but is primarily synthesized for industrial use.
Sodium acetate can be synthesized through several methods:
The molecular structure of sodium acetate consists of a sodium ion () and an acetate ion (). In the crystalline form, particularly in the trihydrate state, the structure exhibits distorted octahedral coordination around the sodium ion. The crystal lattice features alternating layers of sodium ions and acetate ions, with hydrogen bonding between the acetate ions and water molecules contributing to the stability of the trihydrate form .
Sodium acetate participates in various chemical reactions:
In biochemical contexts, sodium acetate acts as a buffering agent due to its ability to maintain pH levels within a specific range (pH 4-6). This property is crucial in various enzymatic reactions that are sensitive to pH changes. When added to solutions, it dissociates into sodium ions and acetate ions, which can react with acids or bases to stabilize pH .
Sodium acetate is hygroscopic, meaning it can absorb moisture from the air, which may affect its storage conditions .
Sodium acetate has diverse applications across various fields:
Sodium acetate (CH₃COONa) exists in anhydrous and trihydrate (CH₃COONa·3H₂O) forms. The anhydrous structure features alternating layers of sodium-carboxylate complexes and methyl groups, with ionic bonding between Na⁺ ions and the carboxylate oxygen atoms (O-C-O⁻). The C-O bonds in the acetate ion (CH₃COO⁻) are equivalent due to resonance delocalization of the negative charge, resulting in a C-O bond length of approximately 1.27 Å [1]. In contrast, the trihydrate exhibits distorted octahedral coordination around sodium ions, where each sodium atom is surrounded by four water molecules and two oxygen atoms from acetate ions. Edge-sharing octahedra form chains linked by hydrogen bonding into a 3D network [1] [6].
Acetic acid (CH₃COOH) adopts a planar dimeric structure in its solid state, stabilized by strong intermolecular hydrogen bonds between carbonyl oxygen and hydroxyl groups (O-H···O=C). The O-H bond length is 0.97 Å, while the C=O bond measures 1.20 Å, characteristic of polar carbonyl bonds [8].
Table 1: Structural Features of Sodium Acetate and Acetic Acid
Compound | Coordination/Bonding | Bond Lengths (Å) | Spatial Arrangement |
---|---|---|---|
Sodium acetate (anhydrous) | Ionic Na⁺-O⁻; resonance-stabilized acetate ion | C-O: 1.27 | Layered crystal lattice |
Sodium acetate trihydrate | Octahedral Na⁺(H₂O)₄(O₂CCH₃)₂ | Na-O (water): 2.42 | 1D chains with H-bonded network |
Acetic acid | H-bonded dimers; planar carbonyl group | O-H: 0.97; C=O: 1.20 | Dimeric units in crystalline state |
The thermodynamic behavior of sodium acetate exhibits complex phase transitions. Anhydrous sodium acetate undergoes four crystalline phase transitions before melting at 601.3 K (328.15°C), with associated enthalpy changes (ΔH):
The entropy of fusion (ΔS) for the I→liquid transition is 29.9 J/mol·K, reflecting significant molecular disorder upon melting. The standard molar entropy (S°) of solid sodium acetate ranges from 123.09 to 138.10 J/mol·K at 1 bar, depending on crystalline form [4] [6]. Heat capacity (Cp) increases with temperature: 88.07 J/mol·K at 291.18 K, 100.83 J/mol·K at 298.15 K, and 111.70 J/mol·K at 340.00 K [4]. For acetic acid, key thermodynamic properties include:
Table 2: Thermodynamic Transitions of Sodium Acetate
Phase Transition | Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) |
---|---|---|---|
IV → III | 414 | 0.290 | 0.7 |
III → II | 465 | 0.420 | 0.8 |
II → I | 527 | 0.170 | 0.3 |
Fusion (I → liquid) | 601.3 | 17.95 | 29.9 |
The acetate buffer system, comprising acetic acid (CH₃COOH) and sodium acetate (CH₃COONa), maintains stable pH in biochemical and industrial processes. Acetic acid is a weak acid (pKa = 4.75 at 25°C), dissociating partially:$$\ce{CH3COOH + H2O <=> H3O+ + CH3COO-}$$Sodium acetate dissociates completely, providing acetate ions (CH₃COO⁻):$$\ce{CH3COONa -> Na+ + CH3COO-}$$The buffer neutralizes added acid (H⁺) via acetate ions:$$\ce{CH3COO- + H+ -> CH3COOH}$$and added base (OH⁻) via acetic acid:$$\ce{CH3COOH + OH- -> CH3COO- + H2O}$$ [2] [7]
Buffer capacity is maximized when [CH₃COOH] ≈ [CH₃COO⁻]. For example, a solution containing 0.10 M acetic acid and 0.10 M sodium acetate has pH 4.74. Adding 1.0 mL of 0.10 M NaOH to 100 mL of this buffer changes pH to 4.75 (ΔpH = +0.01), whereas the same addition to unbuffered solution (pH 4.74) increases pH to 10.99 (ΔpH = +6.25) [2]. The pH is governed by the Henderson-Hasselbalch equation:$$\ce{pH = pK_a + \log\frac{[CH3COO-]}{[CH3COOH]}}$$
Sodium acetate exhibits high water solubility due to favorable ion-dipole interactions:
In mixed solvents, sodium acetate solubility varies non-linearly:
Table 3: Solvation Behavior in Mixtures Containing Sodium Acetate
Solvent System | Key Observations | Reference |
---|---|---|
Water + Acetonitrile | Decreased solubility with rising acetonitrile fraction | [4] |
Water + 1-Propanol | Salting-out effects alter liquid-liquid equilibria | [4] |
Water + Dimethyl Sulfoxide (DMSO) | Enhanced ion pairing at high DMSO concentrations | [4] |
Ionic Liquid + Water | Forms aqueous two-phase systems (ATPS) | [4] |
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